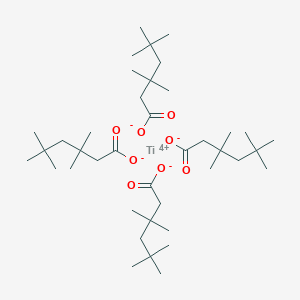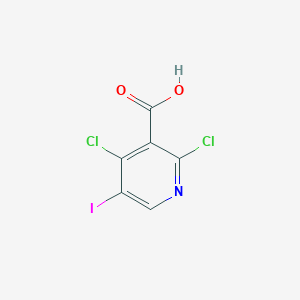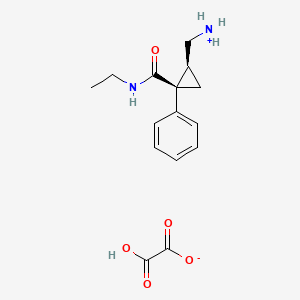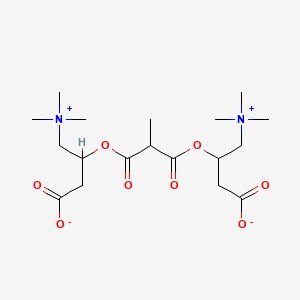
2-Methylmalonoyl carnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylmalonoyl carnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The molecular formula of this compound is C11H19NO6, and it has a molecular weight of 261.272 . This compound is involved in various metabolic processes and has significant implications in both health and disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of methylmalonic acid with carnitine. This reaction can be catalyzed by various reagents, including strong acids or enzymes. The reaction conditions often require controlled temperatures and pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction and purify the final product .
化学反应分析
Types of Reactions
2-Methylmalonoyl carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce carboxylic acids, while reduction may yield alcohols .
科学研究应用
2-Methylmalonoyl carnitine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It plays a role in metabolic studies, particularly in understanding fatty acid transport and oxidation.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders, such as methylmalonic acidemia.
Industry: It is used in the production of dietary supplements and pharmaceuticals .
作用机制
The mechanism of action of 2-Methylmalonoyl carnitine involves its role in the transport of fatty acids into the mitochondria. It forms esters with fatty acids, facilitating their movement across the mitochondrial membrane for β-oxidation. This process is crucial for energy production and metabolic regulation. The molecular targets include carnitine acyltransferases and translocases, which are involved in the transport and conversion of fatty acids .
相似化合物的比较
Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: A derivative involved in acetyl group transport.
Propionylcarnitine: Involved in the transport of propionyl groups.
Uniqueness
2-Methylmalonoyl carnitine is unique due to its specific role in the transport of methylmalonyl groups, which are intermediates in the metabolism of certain amino acids and fatty acids. This specificity makes it particularly important in the study of metabolic disorders related to methylmalonic acidemia .
属性
分子式 |
C18H32N2O8 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3 |
InChI 键 |
QKHVLWROSZPHTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


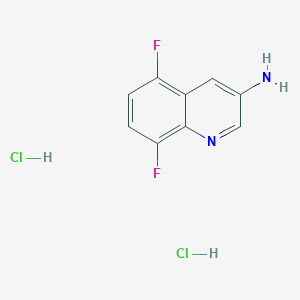

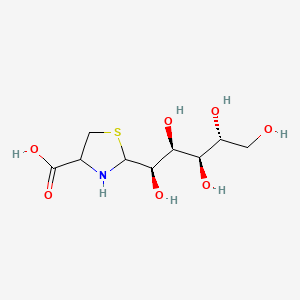
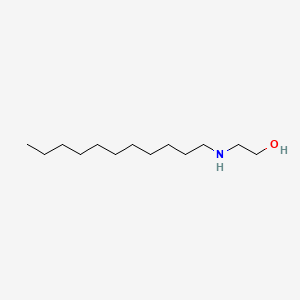

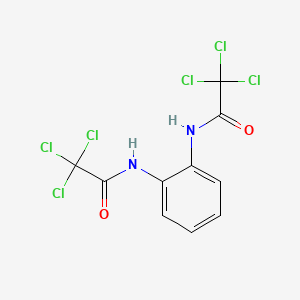


![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)


